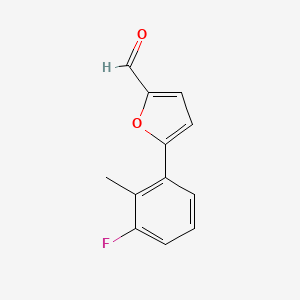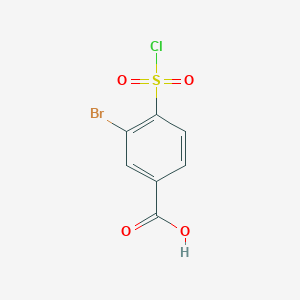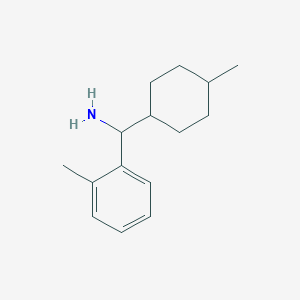![molecular formula C12H15FN2 B1443136 2-[(2-氟苯基)氨基]-2,3-二甲基丁腈 CAS No. 1184043-31-9](/img/structure/B1443136.png)
2-[(2-氟苯基)氨基]-2,3-二甲基丁腈
描述
The compound “2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile” is an organic compound with the molecular formula C12H15FN2 . It is a derivative of fluorophenyl and butanenitrile .
Molecular Structure Analysis
The molecule contains a total of 30 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aromatic), and 1 nitrile(s) (aliphatic) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 206.26 g/mol . The predicted density is 1.088±0.06 g/cm3, and the predicted boiling point is 325.9±27.0 °C .科学研究应用
无催化剂绿色合成:研究人员已经开发出一种无催化剂的方法来合成与2-[(2-氟苯基)氨基]-2,3-二甲基丁腈相关的衍生物。这种方法比传统方法更有效,具有产率高、反应时间短、后处理程序简单等优点(Govindaraju 等人,2016)。
荧光氨基酸编码:已经开发出一种在定义的位点将低分子量荧光团生物合成地掺入蛋白质中的策略。这允许在体外和体内研究蛋白质结构、动力学和相互作用(Summerer 等人,2006)。
合成药物结构解析:使用核磁共振波谱和质谱技术对具有高度取代吡唑骨架的化合物(包括2-[(2-氟苯基)氨基]-2,3-二甲基丁腈的衍生物)进行了详细的结构分析(Girreser 等人,2016)。
环丙烷衍生物的合成:相关化合物的直接环化导致环丙烷衍生物的产生,这些衍生物具有作为其他化学品前体的潜力(Aelterman 等人,1999)。
光谱表征:已经合成和表征了新的氟代 α-氨基腈化合物,提供了对其化学反应性和分子结构的见解(Brahmachari 等人,2015)。
席夫碱的抗菌活性:由2-[(2-氟苯基)氨基]-2,3-二甲基丁腈的衍生物合成的席夫碱已对其抗菌活性进行了研究,突出了它们在药物应用中的潜力(Puthran 等人,2019)。
荧光生物探针:已经合成了新的荧光化合物,如6-N,N-二甲基氨基-2,3-萘二酰亚胺,用作生物探针,能够研究生物分子相互作用和蛋白质动力学(Vázquez 等人,2005)。
缓蚀:与2-[(2-氟苯基)氨基]-2,3-二甲基丁腈相关的2-氨基苯-1,3-二腈的衍生物已被研究作为金属的绿色缓蚀剂,表明它们在工业应用中的潜力(Verma 等人,2015)。
作用机制
Target of Action
These could include receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. It might bind to its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
Similar compounds often affect pathways involved in cell signaling, metabolism, or other critical biological processes .
Pharmacokinetics
Factors such as the compound’s size, charge, and hydrophobicity often influence these properties .
Result of Action
Depending on its target and mode of action, it could potentially alter cell behavior, modulate immune responses, or affect other biological processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
生化分析
Biochemical Properties
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in liver cells, 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can modulate the expression of genes involved in detoxification processes. Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive changes in cellular processes, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can result in toxic or adverse effects, such as liver damage or disruption of normal metabolic pathways .
Metabolic Pathways
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. Additionally, 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile may require specific cofactors for its metabolism, further influencing its biochemical properties .
Transport and Distribution
The transport and distribution of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the liver cells by specific transport proteins, where it can exert its effects on metabolic processes. The distribution of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The subcellular localization of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile can significantly impact its biochemical properties and cellular effects .
属性
IUPAC Name |
2-(2-fluoroanilino)-2,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-9(2)12(3,8-14)15-11-7-5-4-6-10(11)13/h4-7,9,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQZMLENDNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)





![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
